molecular formula C14H28O6 B1651592 (S)-3-Octanol glucoside CAS No. 129742-31-0

(S)-3-Octanol glucoside

Cat. No. B1651592
M. Wt: 292.37 g/mol
InChI Key: UZTJHMFXKSHSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Octanol glucoside belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol (S)-3-Octanol glucoside is soluble (in water) and a very weakly acidic compound (based on its pKa) (S)-3-Octanol glucoside has been primarily detected in urine. Within the cell, (S)-3-octanol glucoside is primarily located in the cytoplasm. Outside of the human body, (S)-3-octanol glucoside can be found in herbs and spices. This makes (S)-3-octanol glucoside a potential biomarker for the consumption of this food product.

Scientific Research Applications

Enzymatic Synthesis and Applications

  • Enzymatic Synthesis: Almond β-glucosidase has been utilized for the synthesis of octyl-β-glucoside. This synthesis requires controlled water activity for optimal results (Ljunger, Adlercreutz, & Mattiasson, 1994).
  • Application in Surfactant Production: Octyl glucosides, synthesized using β-glucosidases, are investigated as surfactants due to their biodegradability and low toxicity. This makes them attractive for technological applications in industries like cosmetics and food (Rather, Mishra, Verma, & Chand, 2012).

Lipophilization and Stability Enhancement

  • Lipophilization Reactions: Malvidin 3-glucoside's lipophilization with different fatty acids, including caprylic acid, enhances its lipophilicity, which is beneficial for its application in cosmetics and food industries (Cruz, Guimarães, Araújo, Évora, de Freitas, & Mateus, 2017).
  • Enhanced Stability and Antioxidant Activity: Enzymatic acylation of cyanidin-3-glucoside with fatty acid methyl esters, including octanoyl derivatives, improves its stability and antioxidant activity, demonstrating potential for food and pharmaceutical applications (Zhang, Liu, Zhao, You, Harrison, & Zhang, 2020).

Catalysis and Biotechnology

  • Role in Biotechnological Processes: Octyl glucoside’s synthesis catalyzed by β-glucosidase is a key process in biotechnology, facilitating the production of alkyl glucosides for various applications. This includes the generation of nonionic surfactants (Turner, Svensson, Adlercreutz, & Karlsson, 2007).
  • Thermostable β-Glucosidase in Octyl Glucoside Synthesis: The discovery of a thermostable β-glucosidase from Dictyoglomus thermophilum offers a promising catalyst for glucoside synthesis, including octyl glucoside, at high temperatures, enhancing efficiency and yield (Zou, Yu, Li, Zhou, Hayashi, Sun, Liu, Imanaka, & Xu, 2012).

Analytical and Physical Chemistry

  • Estrogenicity Analysis: Studies on the estrogenicity of octyl glucoside, especially synthesized using microporous zeolites, indicate its potential as a non-endocrine disruptive surfactant, essential for ensuring safety in consumer products (Chung, Kim, Park, Kim, Kim, & Jung, 2018).

properties

CAS RN

129742-31-0

Product Name

(S)-3-Octanol glucoside

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

2-(hydroxymethyl)-6-octan-3-yloxyoxane-3,4,5-triol

InChI

InChI=1S/C14H28O6/c1-3-5-6-7-9(4-2)19-14-13(18)12(17)11(16)10(8-15)20-14/h9-18H,3-8H2,1-2H3

InChI Key

UZTJHMFXKSHSMS-UHFFFAOYSA-N

SMILES

CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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